molecular formula C13H14N4OS2 B3012671 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide CAS No. 946376-12-1

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide

Cat. No. B3012671
CAS RN: 946376-12-1
M. Wt: 306.4
InChI Key: NHFNMBZGYRCESR-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide” is a derivative of thiazolo[3,2-b][1,2,4]triazole . It has a molecular formula of C10H10N4S2 . The compound is part of a class of molecules that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . The process typically involves the reaction of 1,2,4-triazole-3 (5)-thiol with N-arylmaleimides or with monochloroacetic acid and oxocompounds .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring attached to a thiazolo[3,2-b][1,2,4]triazole ring via an ethyl linker . The InChI string and Canonical SMILES provide more detailed information about the structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound’s XLogP3-AA is 1.6, indicating its partition coefficient .

Scientific Research Applications

Antibacterial and Antifungal Properties

Compounds related to N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide have shown promising antibacterial and antifungal properties. In a study by Helal et al. (2013), 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

Anticancer Activity

A variety of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which are structurally related, have been evaluated for their cytotoxic effects on immunocompetent cells. Mavrova et al. (2009) reported that certain derivatives showed high cytotoxicity against thymocytes, indicating potential for anticancer applications (Mavrova et al., 2009).

Synthesis of Heteroaromatic Compounds

In the synthesis of heteroaromatic compounds, such as cephalosporins, derivatives of thiazolo[3,2-b][1,2,4]triazole have been used. Nam et al. (1991) explored the use of these derivatives for preparing 7-substituted cephalosporins, although they found that the antibacterial activities were not significantly high (Nam et al., 1991).

Antioxidant and Antimicrobial Activities

Compounds structurally similar to this compound have been synthesized and assessed for their antioxidant and antimicrobial activities. Saundane and Manjunatha (2016) synthesized derivatives containing 1,2,4-triazole, thiazolo[3,2-b][1,2,4]triazole, and found them to exhibit notable antioxidant and antimicrobial properties (Saundane & Manjunatha, 2016).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Given the anticancer properties of similar compounds , this compound could be studied for its potential anticancer effects. Additionally, its potential as an antiviral and anti-infective drug could be explored .

properties

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS2/c1-2-11(18)14-6-5-9-8-20-13-15-12(16-17(9)13)10-4-3-7-19-10/h3-4,7-8H,2,5-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFNMBZGYRCESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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